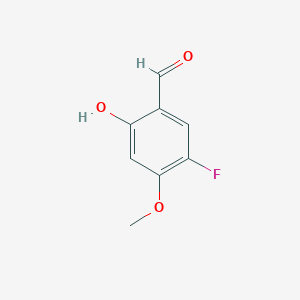

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Description

Contextualization within the Class of Halogenated and Alkoxylated Benzaldehydes

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde belongs to the broad class of halogenated and alkoxylated benzaldehydes. Halogenated benzaldehydes are known for their increased reactivity and are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com The introduction of a halogen atom, such as fluorine, can significantly influence the electronic properties of the benzene (B151609) ring, affecting its reactivity in electrophilic substitution reactions. mt.com Fluorine, in particular, is highly electronegative and can alter the acidity of nearby functional groups and influence intermolecular interactions. numberanalytics.com

Alkoxylated benzaldehydes, on the other hand, are characterized by the presence of one or more alkoxy groups (like the methoxy (B1213986) group in the target compound). These groups can also modify the electronic and steric environment of the molecule, impacting its solubility, reactivity, and biological profile. The combination of both halogen and alkoxy substituents, as seen in this compound, creates a molecule with a unique electronic distribution and potential for diverse chemical transformations.

Below is a data table outlining some of the key physicochemical properties of this compound, alongside related compounds for comparative analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H7FO3 | 170.14 | 1311271-24-5 |

| 5-Fluoro-2-hydroxybenzaldehyde (B1225495) | C7H5FO2 | 140.11 | 347-54-6 |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | C8H8O3 | 152.15 | 673-22-3 |

| 4-Fluorobenzaldehyde | C7H5FO | 124.11 | 459-57-4 |

Interdisciplinary Research Significance and Potential Academic Applications

The structural motifs present in this compound suggest a range of potential applications across various scientific disciplines. The field of medicinal chemistry, in particular, has shown significant interest in fluorinated organic compounds. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable properties for drug candidates. numberanalytics.com Substituted benzaldehydes have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com For instance, certain benzaldehyde (B42025) derivatives have been designed to modulate the oxygen affinity of hemoglobin. nih.gov

In the realm of materials science, functionalized aromatic aldehydes are valuable precursors for the synthesis of polymers, dyes, and organic electronic materials. The reactivity of the aldehyde group allows for its incorporation into larger molecular structures through condensation reactions, leading to the formation of Schiff bases and other complex architectures. mdpi.com These materials can possess interesting optical and electronic properties, making them suitable for applications in sensors, light-emitting diodes, and other advanced technologies.

Current Research Gaps and Future Investigative Avenues concerning this compound

A primary research gap is the comprehensive evaluation of its biological activity. Systematic screening of this compound and its derivatives against various biological targets could uncover novel therapeutic applications. Furthermore, there is a need for detailed spectroscopic and crystallographic studies to fully characterize its molecular structure and intermolecular interactions. Such data would be invaluable for computational modeling and rational drug design.

Future research could also explore its potential in materials science. Investigating the properties of polymers and coordination complexes derived from this compound could lead to the development of new materials with tailored functionalities. Additionally, computational studies could provide deeper insights into its electronic structure, reactivity, and potential interactions with biological macromolecules, guiding future experimental work. The development of efficient and selective synthetic routes to this and related compounds remains a key area for future investigation. rsc.org

| Research Area | Potential Application | Key Research Question |

| Medicinal Chemistry | Development of new therapeutic agents | What are the specific biological activities of this compound and its derivatives? |

| Materials Science | Creation of novel functional materials | What are the optical and electronic properties of polymers and coordination complexes derived from this compound? |

| Synthetic Chemistry | Optimization of synthetic methodologies | What are the most efficient and scalable synthetic routes to produce high-purity this compound? |

| Computational Chemistry | Understanding structure-activity relationships | How do the substituents on the benzaldehyde ring influence its reactivity and biological interactions? |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVJRZMNNIHDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 5 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Established and Proposed Synthetic Pathways for 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde

The synthesis of this compound can be approached through several methodologies, primarily involving the introduction of the aldehyde group onto a pre-functionalized aromatic ring or through a sequence of reactions to build the desired substitution pattern.

Regioselective Electrophilic Aromatic Formylation Approaches

The direct introduction of a formyl group onto a phenolic ether is a common strategy for the synthesis of hydroxybenzaldehydes. The success of this approach hinges on controlling the regioselectivity of the formylation reaction to favor the desired isomer.

The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, is a well-established method for the ortho-formylation of phenols. researchgate.net The reaction typically requires strongly electron-donating groups on the aromatic ring to proceed efficiently. researchgate.net Formylation preferentially occurs at the position ortho to the hydroxyl group, unless these positions are blocked. researchgate.net

An "improved Duff formylation" has been described for the synthesis of the related compound, 5-fluorosalicylaldehyde, from p-fluorophenol. This suggests that modifications to the standard Duff protocol can be effective for fluorinated phenols. A patented method for preparing 5-fluorosalicylaldehyde involves the reduction of nitrochlorobenzene, followed by diazotization and acidic hydrolysis to yield fluorophenol, which is then subjected to an improved Duff formylation.

For the synthesis of this compound, the starting material would ideally be 4-fluoro-3-methoxyphenol (B40349). The directing effects of the hydroxyl and methoxy (B1213986) groups would need to be carefully considered. The hydroxyl group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this case, the position ortho to the hydroxyl group and meta to the methoxy group is the target for formylation.

A study on the Duff reaction of 2-fluoro-6-methoxyphenol, an isomer of the desired precursor, using hexamethylenetetramine (HMTA) and trifluoroacetic acid, resulted in the major product being the para-formylated 2-fluoro-3-hydroxy-4-methoxybenzaldehyde (B1330718) in 75% yield. datapdf.com This indicates that para-formylation can be a significant competing reaction, and achieving the desired regioselectivity might require careful optimization of reaction conditions.

Table 1: Modified Duff Formylation Approaches for Fluorinated Phenols

| Starting Material | Formylating Agent | Acid/Solvent | Product | Yield | Reference |

| p-Fluorophenol | Hexamethylenetetramine | Not specified in abstract | 5-Fluorosalicylaldehyde | Total yield 23.5% (multi-step) | |

| 2-Fluoro-6-methoxyphenol | Hexamethylenetetramine | Trifluoroacetic acid | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | 75% | datapdf.com |

Note: The table is populated with data from related reactions due to the lack of specific data for the target compound.

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution. wikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which is the electrophile that attacks the electron-rich phenoxide ring. wikipedia.org Generally, the Reimer-Tiemann reaction favors ortho-formylation. mychemblog.comlscollege.ac.in

The selectivity of the Reimer-Tiemann reaction can be influenced by several factors, including the nature of the substituents on the phenol (B47542) ring, the solvent, and the base used. mychemblog.com For instance, the reaction of 4-methoxyphenol (B1676288) via the Reimer-Tiemann reaction is reported to produce 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a high yield of 79%. wikipedia.org This demonstrates the strong directing effect of the hydroxyl group towards the ortho position.

In the case of synthesizing this compound from 4-fluoro-3-methoxyphenol, the electronic effects of both the fluorine and methoxy substituents would play a crucial role in determining the site of formylation. The strong electron-donating phenoxide would activate the ring for electrophilic attack, and the interplay between the directing effects of the substituents would need to be managed to achieve the desired isomer. The reaction is typically carried out in a biphasic solvent system with rapid mixing or using phase-transfer catalysts to facilitate the reaction between the aqueous hydroxide (B78521) and the organic chloroform phase. wikipedia.orglscollege.ac.in

Table 2: Reimer-Tiemann Reaction on Substituted Phenols

| Starting Material | Reagents | Conditions | Major Product | Yield | Reference |

| Phenol | Chloroform, Strong base | Biphasic solvent system, heating | Salicylaldehyde (B1680747) (ortho-isomer) | Predominantly ortho | wikipedia.org |

| 4-Methoxyphenol | Chloroform, Base | Not specified | 2-Hydroxy-5-methoxybenzaldehyde | 79% | wikipedia.org |

Note: This table illustrates the general selectivity and yield of the Reimer-Tiemann reaction on related substrates.

Multi-Step Synthesis from Precursors

An alternative to direct formylation is a multi-step approach where the required functional groups are introduced sequentially onto an aromatic precursor. This strategy can offer better control over the final substitution pattern.

A plausible multi-step synthesis could commence with a readily available fluorinated aromatic compound. For instance, starting from a di-substituted fluorobenzene, a sequence of halogenation, nucleophilic substitution to introduce a hydroxyl group, and subsequent alkylation to form the methoxy ether could be envisioned to construct the 4-fluoro-3-methoxyphenol precursor.

A patented method for the preparation of 2-fluoro-4-hydroxybenzaldehyde, a related isomer, starts from 3-fluorophenol. The process involves protecting the hydroxyl group, followed by bromination, Grignard reagent formation and reaction with DMF to introduce the aldehyde group, and finally deprotection. google.com This highlights a general strategy of protecting existing functional groups while introducing new ones.

A similar strategy could be adapted for the synthesis of this compound. For example, a process involving the bromination of a suitable vanillin (B372448) derivative, followed by hydrolysis and methylation has been described for the synthesis of 3,4,5-trimethoxybenzaldehyde. google.com This demonstrates the feasibility of manipulating substituents on a pre-existing benzaldehyde (B42025) core.

If a multi-step synthesis leads to the formation of 5-fluoro-2-hydroxy-4-methoxybenzyl alcohol, a final oxidation step would be required to yield the target aldehyde. The selective oxidation of a primary benzylic alcohol to an aldehyde is a common transformation in organic synthesis. A variety of reagents and conditions can be employed to achieve this, with a key consideration being the avoidance of over-oxidation to the carboxylic acid.

Several methods for the oxidation of benzyl (B1604629) alcohols to benzaldehydes have been reported, utilizing various oxidizing agents and catalysts. These methods often aim for high selectivity and yield under mild conditions.

Table 3: Examples of Oxidation Reactions of Benzyl Alcohols to Benzaldehydes

| Substrate | Oxidizing Agent/Catalyst | Solvent | Yield | Reference |

| 2-Hydroxy-5-methoxybenzyl alcohol | Sodium borohydride (B1222165) (for reduction to alcohol) | Ethanol (B145695) | Not specified for oxidation | wikipedia.org |

| 3,4,5-Trimethoxybenzyl alcohol | Not specified in abstract | Not specified | High yield from precursor | google.com |

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic aldehydes to minimize environmental impact and enhance safety. For chalcone (B49325) synthesis, which often involves compounds like this compound, traditional methods like the Claisen-Schmidt condensation have been adapted to be more sustainable. rasayanjournal.co.in These reactions typically use a base catalyst, and studies have shown that catalysts such as NaOH, KOH, and Ba(OH)₂ can provide high yields, often between 88% and 98%. rasayanjournal.co.inscitepress.org

A significant green chemistry approach involves performing these reactions using solvent-free methods, such as grinding. rasayanjournal.co.in The grinding technique, a form of mechanochemistry, can be conducted at room temperature, eliminating the need for heating and toxic organic solvents. rasayanjournal.co.in For instance, the synthesis of methoxy chalcones has been successfully achieved by grinding the corresponding benzaldehyde and acetophenone (B1666503) with solid NaOH for a short duration, followed by purification through recrystallization from ethanol. rasayanjournal.co.in This method not only reduces waste but also simplifies the reaction setup and workup procedures. rasayanjournal.co.in The use of microwave irradiation has also been explored as an alternative to conventional heating, though its effectiveness can be influenced by the presence of certain substituents on the aromatic rings. jocpr.com These sustainable practices align with the broader goals of developing more efficient and environmentally benign chemical processes. researchgate.net

Derivatization and Functionalization Strategies of this compound

The unique arrangement of aldehyde, hydroxyl, and methoxy functional groups on the fluorinated benzene (B151609) ring makes this compound a versatile scaffold for chemical derivatization. These modifications are crucial for developing new compounds with tailored properties.

Synthesis of Schiff Base Derivatives and Related Imines

Schiff bases, or imines, are a prominent class of derivatives synthesized from this compound. These compounds are formed through the condensation reaction between the aldehyde group and a primary amine. This reaction is a cornerstone in the functionalization of benzaldehydes. researchgate.netmdpi.com The synthesis typically involves refluxing equimolar amounts of the aldehyde and the chosen amine in a solvent like ethanol. researchgate.netmdpi.com

The resulting Schiff base features an azomethine (HC=N) group, the formation of which can be confirmed by the appearance of a characteristic signal in ¹H NMR spectra and the disappearance of the aldehyde proton signal. researchgate.net A wide variety of primary amines, including aromatic, aliphatic, and heterocyclic amines, can be employed to generate a diverse library of Schiff base derivatives. For instance, reactions with compounds like pyridine-2-amine, 2-aminobenzenethiol, and various hydrazides lead to the formation of novel imines with distinct structural and electronic properties. researchgate.netresearchgate.net The presence of the ortho-hydroxyl group in the aldehyde precursor allows for the formation of an intramolecular hydrogen bond (O-H···N) in the resulting Schiff base, which influences its conformation and stability. nih.gov

Below is a table summarizing examples of amines used in the synthesis of Schiff bases from hydroxy-methoxybenzaldehydes.

| Amine Reactant | Resulting Schiff Base Type | Solvent |

| Pyridine-2-amine | Pyridinylimine | Ethanol |

| Ethyl-4-aminobenzoate | Benzoate-functionalized imine | Ethanol |

| Isonicotinic acid hydrazide | Hydrazone | Ethanol |

| 2-Aminopyridine | Pyridinylimine | Not Specified |

| 2-Aminopyrazine | Pyrazinylimine | Not Specified |

Condensation Reactions for Chalcone Formation

This compound is a key precursor in the synthesis of chalcones, which are α,β-unsaturated ketones. The most common method for this transformation is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an aromatic aldehyde and a ketone, typically an acetophenone, under basic or acidic conditions. nih.govnih.gov

In a typical base-catalyzed procedure, the aldehyde is reacted with a substituted acetophenone in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. rasayanjournal.co.inacgpubs.org The choice of solvent can be critical; while methanol (B129727) is common, solvents like tetrahydrofuran (B95107) (THF) may be used to prevent side reactions, such as nucleophilic aromatic substitution, especially with highly fluorinated benzaldehydes. acgpubs.org The reaction yields can be quite high, though they are influenced by steric and electronic factors of the reactants. acgpubs.org Acid-catalyzed condensations are also possible but often result in lower yields compared to base-catalyzed methods. rasayanjournal.co.innih.gov This reaction allows for the combination of two different aromatic rings, leading to a diverse array of chalcone structures with varied substitution patterns. nih.gov

The table below provides examples of reaction conditions for chalcone synthesis.

| Ketone | Catalyst | Solvent | Yield Range |

| 2'-Hydroxy-acetophenones | KOH | Ethanol | 22-85% nih.gov |

| 2',4',6'-Trimethoxyacetophenone | KOH | Methanol/THF | High acgpubs.org |

| 4-Methoxyacetophenone | NaOH | Ethanol (Grinding) | 90-96% rasayanjournal.co.in |

| 4-Fluoro-3-methylacetophenone | NaOH | Protic Solvent | Not Specified researchgate.net |

Selective Chemical Modifications of the Aldehyde, Hydroxyl, and Methoxy Moieties

The distinct reactivity of the aldehyde, hydroxyl, and methoxy groups on the this compound ring allows for selective chemical modifications.

Aldehyde Group: The aldehyde functionality is highly reactive and serves as the primary site for transformations such as condensation reactions to form Schiff bases and chalcones, as previously discussed. researchgate.net It can also undergo reduction to form the corresponding benzyl alcohol. For example, 2-hydroxy-5-methoxybenzaldehyde can be reduced by sodium borohydride in ethanol to yield 2-hydroxy-5-methoxybenzyl alcohol. wikipedia.org

Hydroxyl Group: The phenolic hydroxyl group can be protected or alkylated. A common reaction is etherification, for example, using propargyl bromide in the presence of a base like potassium carbonate to form a propargyloxybenzaldehyde derivative. mdpi.com This modification is often a preliminary step to prevent the hydroxyl group from interfering with subsequent reactions involving the aldehyde. mdpi.com

Methoxy Group: The methoxy group is generally less reactive but can be cleaved under specific conditions to yield a hydroxyl group. This demethylation process can be challenging to perform selectively, especially in the presence of other sensitive functional groups. acs.org However, methods using reagents like methionine in concentrated sulfuric acid have been reported for the selective hydrolysis of methoxy groups in related structures. researchgate.net

Generation of Novel Analogs and Conformationally Restricted Derivatives

Building upon the fundamental derivatization strategies, this compound can be used to generate novel and structurally complex analogs. The synthesis of new analogs often involves multi-step reaction sequences that modify the core structure to explore new chemical space. nih.govnih.gov

One advanced strategy is the creation of conformationally restricted derivatives. These are molecules where the rotation around certain bonds is limited, leading to a more rigid structure. Such rigidity can be crucial for enhancing the interaction of a molecule with a biological target. For example, derivatives of 5-fluoro- and 5-hydroxypyrrolidines have been synthesized as conformationally constrained mimics of bioactive pyrrolidine (B122466) conformers. nih.govpsu.edu While not directly starting from this compound, the principles used in these syntheses—such as creating bicyclic systems or introducing bulky substituents to lock conformations—can be applied to its derivatives to control their three-dimensional shape. nih.gov The development of such analogs is a key strategy in fields like medicinal chemistry for optimizing molecular properties. nih.gov

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has concluded that the detailed research findings required for a complete structural analysis are not available in publicly accessible scientific literature or databases. While information on isomeric and related compounds is readily found, the specific ¹H NMR, ¹³C NMR, and FTIR spectra necessary to fulfill the requested detailed characterization of this compound could not be located.

Efforts to find the specific spectral data included targeted searches of chemical databases, scientific literature repositories, and supplier catalogs using the compound name and its CAS number (1311271-24-5). These searches did not yield any publications or spectral datasets detailing the experimental ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, or the characteristic vibrational frequencies from FTIR analysis for this specific molecule.

Consequently, it is not possible to generate the scientifically accurate and detailed article as per the provided outline, which requires in-depth analysis and data tables for the following spectroscopic techniques:

Proton (¹H) NMR Spectroscopy: Elucidation of aromatic and aliphatic proton environments.

Carbon-13 (¹³C) NMR Spectroscopy: Analysis of the carbon skeleton.

Advanced NMR Techniques: Including 2D NMR or ¹⁷O NMR for oxygen environments.

Fourier Transform Infrared (FTIR) Spectroscopy: Identification of functional groups.

Without access to the primary spectral data, any attempt to construct the requested article would be based on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and detailed reporting.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure for 5 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde, the Raman spectrum is characterized by a series of distinct bands corresponding to the specific vibrational motions of its functional groups and the aromatic ring. The analysis of these bands, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of the molecular vibrations. nih.govresearchgate.netuni-siegen.de

The vibrational modes can be categorized as follows:

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations, including C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. The substitution pattern on the ring influences the exact frequencies of these modes.

Aldehyde Group Vibrations: The aldehyde group (CHO) gives rise to prominent Raman bands. The C=O stretching vibration is typically strong and appears in the region of 1650-1700 cm⁻¹. C-H stretching and bending modes associated with the aldehyde proton are also observable. nih.gov

Substituent Vibrations: The fluoro (C-F), hydroxyl (O-H), and methoxy (B1213986) (O-CH₃) groups have their own characteristic vibrational frequencies. The C-F stretching vibration is typically found in the 1100-1300 cm⁻¹ region. The O-H group shows stretching and bending vibrations, though the former can be broad. The methoxy group vibrations include C-O stretching and CH₃ rocking, wagging, and stretching modes. researchgate.netmdpi.com

In a related compound, 3-chloro-4-methoxybenzaldehyde, an infrared doublet near 1700 cm⁻¹ was attributed to Fermi resonance between the C=O stretching fundamental and a combination of other vibrations. nih.gov Similar resonance phenomena could potentially be observed in the spectrum of this compound.

Table 1: Representative Vibrational Modes for this compound and Their Typical Raman Shifts

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3600 |

| C-H Stretch (aromatic) | Benzene Ring | 3000-3100 |

| C-H Stretch (aldehyde) | Aldehyde | 2700-2900 |

| C=O Stretch | Aldehyde | 1650-1700 |

| C=C Stretch (aromatic) | Benzene Ring | 1400-1600 |

| C-F Stretch | Fluoro | 1100-1300 |

| C-O Stretch | Methoxy/Hydroxyl | 1000-1300 |

| O-H Bend | Hydroxyl | 1300-1450 |

| C-H Bend (in-plane) | Benzene Ring | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. rsc.org The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring and the carbonyl group of the aldehyde.

The key electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of aromatic systems and groups with double bonds, such as the carbonyl group. These transitions are typically high-intensity and occur at shorter wavelengths (higher energy). rsc.org For substituted benzaldehydes, these bands are often observed in the 200-300 nm range.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl, methoxy, or carbonyl groups) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy). rsc.org For aromatic aldehydes, the n → π* transition of the carbonyl group can be seen as a shoulder or a separate band at wavelengths above 300 nm.

The presence of hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) substituents on the benzene ring acts to modify the energy levels of the molecular orbitals. These auxochromic groups, particularly the electron-donating hydroxyl and methoxy groups, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde (B42025). rsc.org

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | 240 - 280 | High |

| π → π* | Carbonyl Group | Shorter wavelength, may overlap | High |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molar mass: 170.14 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 170.

Upon ionization, typically by electron impact (EI), the molecular ion is formed, which can then undergo fragmentation through the cleavage of specific bonds. The resulting fragment ions provide structural clues. libretexts.org The fragmentation of substituted benzaldehydes is well-documented. docbrown.infochegg.com

A plausible fragmentation pathway for this compound would include:

Formation of the Molecular Ion: [C₈H₇FO₃]⁺ at m/z 170.

Loss of a Hydrogen Radical: Cleavage of the aldehydic C-H bond results in a stable [M-1]⁺ or [M-H]⁺ ion at m/z 169. This is often a prominent peak in the spectra of aldehydes. docbrown.info

Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical (•CHO), resulting in an [M-29]⁺ ion at m/z 141.

Loss of a Methyl Radical: The methoxy group can lose its methyl radical (•CH₃) to form an [M-15]⁺ ion at m/z 155.

Loss of Carbon Monoxide: Following the initial loss of a hydrogen radical, the resulting [M-1]⁺ ion can lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 141 ([M-H-CO]⁺). docbrown.info

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 170 | [C₈H₇FO₃]⁺ | Molecular Ion ([M]⁺) |

| 169 | [C₈H₆FO₃]⁺ | [M - H]⁺ |

| 155 | [C₇H₄FO₃]⁺ | [M - CH₃]⁺ |

| 141 | [C₇H₄FO₂]⁺ | [M - CHO]⁺ or [M - H - CO]⁺ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. nih.govnih.gov Such species are termed paramagnetic and include free radicals, transition metal ions, and triplet states. ethz.ch

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. nih.gov The absorption occurs when the energy of the microwave photon matches the energy difference between the spin states of the electron, which are split by the magnetic field.

This compound, in its neutral ground state, is a diamagnetic molecule. All its electrons are spin-paired in molecular orbitals. Consequently, it does not possess any unpaired electrons and is therefore EPR-silent . Standard EPR spectroscopy is not an applicable technique for the direct characterization of this compound under normal conditions. ethz.ch The technique would only become relevant if the molecule were to be converted into a paramagnetic species, for example, by oxidation or reduction to form a radical ion, or through irradiation to generate a radical species. nih.gov

Crystallographic Analysis for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (XRD) Studies

While specific crystal structure data for this compound is not available in the provided search results, analysis of the closely related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) provides a strong model for its expected solid-state architecture. researchgate.net The crystal structure of 2-hydroxy-4-methoxybenzaldehyde was determined to be in the monoclinic crystal system with the space group P2₁/c. researchgate.net It is highly probable that this compound would crystallize in a similar system, with the fluorine atom causing minor perturbations to the unit cell parameters and packing arrangement.

The analysis would reveal the planarity of the benzene ring and the relative orientations of the aldehyde, hydroxyl, and methoxy substituents. A key feature to be determined would be the conformation of the methoxy group relative to the ring and the planarity of the aldehyde group with respect to the aromatic system.

Table 4: Representative Crystallographic Data (based on the analogous compound 2-hydroxy-4-methoxybenzaldehyde researchgate.net)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3037(3) |

| b (Å) | 33.102(2) |

| c (Å) | 7.0471(4) |

| β (°) | 102.105(3) |

| Volume (ų) | 1437.79(14) |

Investigations into Intramolecular and Intermolecular Interactions

The molecular structure and crystal packing of this compound are significantly influenced by a network of non-covalent interactions. These include both intramolecular (within the molecule) and intermolecular (between molecules) forces.

Intramolecular Interactions: A dominant feature in o-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group and the oxygen atom of the adjacent aldehyde group. researchgate.netresearchgate.net This interaction forms a stable six-membered pseudo-ring (S(6) graph set motif) and is responsible for the specific conformational preference of the hydroxyl and aldehyde groups. This hydrogen bond significantly influences the chemical and physical properties of the molecule.

Intermolecular Interactions: In the solid state, molecules of this compound are expected to be held together by a combination of weak intermolecular forces:

C-H···O Hydrogen Bonds: The aldehyde group and methoxy group can act as hydrogen bond acceptors, interacting with aromatic or aldehydic C-H donors from neighboring molecules to form a cohesive three-dimensional network. researchgate.net

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Halogen-related Interactions: The presence of the fluorine atom introduces the possibility of C-H···F hydrogen bonds and C-F···π interactions, which can further stabilize the crystal packing. nih.gov

These collective interactions dictate the final crystal architecture, influencing properties such as melting point and solubility.

Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding networks, including specific bond lengths and angles for interactions such as O-H···O and C-H···O, requires crystallographic data which is currently unavailable for this compound.

Supramolecular Assembly and Crystal Packing Features

A description of the supramolecular assembly and crystal packing features is contingent on single-crystal X-ray diffraction analysis. As no such studies have been published for this compound, this information is not available.

Computational and Theoretical Chemistry Investigations of 5 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations serve as powerful tools in modern chemistry, providing detailed insights into the molecular structure, properties, and reactivity of compounds. These computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, allow for the exploration of chemical phenomena at the atomic and electronic levels. For 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde, these theoretical approaches are instrumental in understanding its conformational preferences, spectroscopic characteristics, and electronic behavior, which are fundamental to its chemical nature and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods can efficiently predict a wide range of molecular properties. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed in conjunction with basis sets like 6-311++G(d,p) to provide reliable results for organic molecules such as this compound.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical properties. Geometry optimization calculations using DFT determine the lowest energy structure of a molecule, providing information on bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the orientation of the formyl (-CHO) and methoxy (B1213986) (-OCH3) groups, along with intramolecular interactions like hydrogen bonding, dictates the conformational landscape.

In molecules like this compound, the presence of a hydroxyl group ortho to the aldehyde group allows for the formation of an intramolecular hydrogen bond. This interaction significantly stabilizes the planar conformation of the molecule. Conformational analysis involves exploring the potential energy surface by rotating specific bonds. For instance, the rotation around the C-C bond connecting the formyl group to the aromatic ring can lead to different conformers. DFT calculations on similar fluoro-derivatives of hydroxybenzaldehydes have shown that the rotation of the formyl group can lead to a slight modification in relative energy, typically between 1.6 and 4.2 kJ·mol⁻¹. However, breaking the intramolecular hydrogen bond results in a significant decrease in stability, on the order of 12 kJ·mol⁻¹.

For a related compound, 4-methoxybenzaldehyde, a potential energy scan revealed two local minima, with the most stable conformer having the methoxy and benzaldehyde (B42025) groups in a planar arrangement. The global minimum energy for this stable conformer was calculated to be -460.22823173 Hartrees at the B3LYP/6-311++G(d,p) level of theory. This highlights the importance of planarity and substituent orientation in determining the most stable molecular structure.

Below is a table of representative calculated geometrical parameters for benzaldehyde derivatives, illustrating typical bond lengths and angles that would be expected for this compound upon DFT optimization.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

|---|---|---|

| C-C (aromatic) | 1.393 - 1.472 Å | 1.382 - 1.455 Å |

| C-O (methoxy) | ~1.36 Å | ~1.36 Å |

| C=O (aldehyde) | ~1.21 Å | ~1.22 Å |

| C-F | ~1.35 Å | ~1.36 Å |

| C-C-C (aromatic) | ~120° | ~120° |

| C-C-O (methoxy) | ~115-125° | ~115-125° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. These theoretical predictions can be correlated with experimental values to confirm molecular structures and assign signals in complex spectra. For fluoro-substituted hy nih.govdroxybenzaldehydes, DFT calculations have been shown to accurately reproduce experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The table below presents a comparison of typical experimental and calculated ¹³C NMR chemical shifts for substituted benzaldehydes, providing an expected range for the carbon atoms in this compound.

| Carbon Atom | Expected Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|

| C=O | 190 - 195 | Scaled values correlate well with experiment |

| C-OH | 155 - 160 | Scaled values correlate well with experiment |

| C-F | 150 - 165 (with large C-F coupling) | Scaled values correlate well with experiment |

| C-OCH₃ | 145 - 150 | Scaled values correlate well with experiment |

| Aromatic C-H | 100 - 130 | Scaled values correlate well with experiment |

| -OCH₃ | 55 - 60 | Scaled values correlate well with experiment |

Similarly, vibrational frequencies calculated using DFT can be compared with experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups and motions within the molecule. For substituted benzaldehydes, characteristic vibrational frequencies include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-O stretching of the methoxy and hydroxyl groups, and C-F stretching. Theoretical calculations researchgate.netoften require a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations.

Ab Initio Calcusemanticscholar.orglations for Electronic Structure

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio calculations can offer a high level of accuracy for determining the electronic structure of molecules.

For molecules like 4-(Dimethylamino)benzaldehyde, both ab initio and DFT methods have been used to optimize the molecular structure and calculate vibrational frequencies, with the results showing good agreement with experimental data. Ab initio calculations ca n provide valuable information about the electronic properties, such as the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. A systematic ab initio study on the effect of fluorine substitution on the electronic properties of circumanthracene (B1252321) demonstrated that fluorination can significantly alter the electronic and thermodynamic properties of the molecule. This suggests that the fl nih.govuorine atom in this compound plays a crucial role in modulating its electronic structure.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. The analysis of molecular orbitals, particularly the frontier molecular orbitals, provides a qualitative and often quantitative understanding of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. This can facilitate chemical reactions and intramolecular charge transfer. DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting energy gap. For various benzaldehyde derivatives, the HOMO-LUMO gap has been calculated to be in the range that suggests potential for chemical reactivity and charge transfer within the molecule. For example, a study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde calculated a HOMO-LUMO energy gap of 3.8183 eV using the B3LYP/6-311++G(d,p) level of theory.

The following table summ researchgate.netarizes key reactivity descriptors that can be derived from HOMO and LUMO energies.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

The analysis of the spatial distribution of the HOMO and LUMO can also reveal the likely sites for electrophilic and nucleophilic attack. In substituted benzaldehydes, the HOMO is often localized on the aromatic ring and the electron-donating substituents (hydroxyl and methoxy groups), while the LUMO is typically centered on the electron-withdrawing aldehyde group and the aromatic ring. This distribution of frontier orbitals governs the regioselectivity of chemical reactions involving this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. The MEP surface is color-coded to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would be significantly influenced by its functional groups. The oxygen atoms of the aldehyde and hydroxyl groups, being highly electronegative, would create intense red regions, indicating strong negative potential and a high likelihood of acting as hydrogen bond acceptors. The hydroxyl proton, in contrast, would be a site of positive potential (blue region), making it a potential hydrogen bond donor. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. The aromatic ring itself would exhibit a complex potential distribution, influenced by the interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing fluoro and aldehyde groups.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Aldehyde Oxygen | Strongly Negative | Red | Site for electrophilic attack; Hydrogen bond acceptor |

| Hydroxyl Oxygen | Strongly Negative | Red | Site for electrophilic attack; Hydrogen bond acceptor |

| Hydroxyl Hydrogen | Strongly Positive | Blue | Site for nucleophilic attack; Hydrogen bond donor |

| Fluorine Atom | Negative | Red-Orange | Potential site for electrophilic attack or halogen bonding |

| Aromatic Ring | Variable | Green/Yellow | Reactivity influenced by substituents |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Higher E(2) values indicate stronger electronic delocalization, which contributes to greater molecular stability.

Table 2: Expected NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Hydroxyl | σ* (C-C) of Ring | Hyperconjugation | Moderate |

| LP (O) of Methoxy | π* (C-C) of Ring | Resonance/Hyperconjugation | High |

| π (C-C) of Ring | π* (C=O) of Aldehyde | Resonance | Moderate to High |

| LP (O) of Hydroxyl | σ* (O-H) | Intramolecular H-Bond | High |

| LP (F) | σ* (C-C) of Ring | Hyperconjugation | Low to Moderate |

Global and Local Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. Global descriptors apply to the molecule as a whole, while local descriptors identify reactivity at specific atomic sites.

Global Descriptors:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability. A smaller gap suggests higher reactivity.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have large HOMO-LUMO gaps, and soft molecules have small gaps.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

For this compound, the combination of electron-donating and withdrawing groups would modulate these global reactivity parameters.

Local Descriptors:

Fukui Functions (f(r)): These functions are crucial for predicting regioselectivity. The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species), while f-(r) indicates its susceptibility to an electrophilic attack (attack by an electron-poor species). For this compound, the aldehyde carbon would be a primary site for nucleophilic attack, as indicated by a high f+(r) value. The oxygen atoms and certain positions on the aromatic ring would likely be the preferred sites for electrophilic attack.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Site | Interpretation |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability and reactivity. |

| Electrophilicity Index (ω) | Moderate to High | Suggests a good capacity to act as an electrophile. |

| Fukui Function f+(r) | High on Aldehyde Carbon | Most probable site for nucleophilic attack. |

| Fukui Function f-(r) | High on Oxygen atoms and aromatic carbons | Most probable sites for electrophilic attack. |

Molecular Modeling and Docking Simulations

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity, often expressed as a docking score.

Docking simulations of this compound into a hypothetical protein active site would likely predict a binding mode stabilized by specific interactions. The hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or glutamic acid). The aldehyde oxygen could also act as a hydrogen bond acceptor. The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. The fluorine atom could potentially form halogen bonds or other favorable electrostatic interactions. The calculated binding affinity would depend on the sum of these favorable interactions versus any steric clashes or unfavorable contacts.

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) models, use calculated molecular descriptors to predict the activity of new compounds.

For this compound, a computational SAR study would involve systematically modifying its structure and calculating the resulting changes in properties and predicted binding affinity. For instance, one could:

Vary the halogen at position 5: Replacing fluorine with chlorine or bromine would alter the size, electronegativity, and potential for halogen bonding, thus affecting binding.

Shift the positions of substituents: Moving the methoxy or hydroxyl group to different positions on the ring would drastically change the molecule's shape and electronic profile, leading to different binding modes and affinities.

These computational experiments help in designing more potent and selective analogues.

Dynamic Simulations of Molecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules, MD can assess the stability of a predicted binding pose, reveal the role of water molecules in the binding site, and provide insights into the conformational changes that may occur upon ligand binding.

An MD simulation of a this compound-protein complex would start with the best-docked pose. The simulation would track the trajectory of the ligand within the binding pocket over a period of nanoseconds. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position. A low and stable RMSD suggests a stable binding pose.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Conformational Changes: To observe any flexibility in the ligand or induced-fit changes in the protein.

Such simulations are crucial for validating docking results and gaining a deeper understanding of the molecular recognition process.

Investigations into the Biological Activity and Mechanistic Pathways of 5 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Antimicrobial and Antivirulence Research

2-Hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has demonstrated notable antibacterial properties, particularly against Staphylococcus aureus and its methicillin-resistant strains (MRSA). Research has identified a minimum inhibitory concentration (MIC) of 1024 µg/ml for HMB against S. aureus. dergipark.org.trfrontiersin.orgnih.govresearchgate.net The minimum bactericidal concentration (MBC) was determined to be twice the MIC. dergipark.org.trnih.govresearchgate.net The primary mechanism of its antibacterial action involves targeting the cell membrane, leading to increased release of intracellular proteins and nucleic acids. dergipark.org.trnih.govresearchgate.net

While extensive data on its efficacy against Salmonella typhimurium is not available, a bacterial reverse mutation assay was conducted using S. typhimurium strains to assess the mutagenicity of HMB, indicating its interaction with this bacterial species. units.it

| Pathogen | Measurement | Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1024 µg/ml | dergipark.org.trfrontiersin.orgnih.govresearchgate.net |

| Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 2 x MIC | dergipark.org.trnih.govresearchgate.net |

The antifungal potential of HMB has been significantly studied against the phytopathogenic fungus Fusarium graminearum. The minimum inhibitory concentration (MIC) for inhibiting mycelial growth was found to be 200 μg/mL. researchgate.netnih.govthermofisher.comfrontiersin.org The antifungal mechanism of HMB is multifaceted. It has been shown to damage fungal cell membranes by increasing their permeability and disrupting the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.gov HMB treatment leads to a significant reduction in ergosterol levels. nih.gov Furthermore, it induces oxidative stress within the fungal cells, as evidenced by a substantial increase in intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) levels. This is accompanied by altered activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

| Parameter | Observation | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 200 μg/mL | researchgate.netnih.govthermofisher.comfrontiersin.org |

| Mechanism of Action | Damages cell membrane, increases permeability | researchgate.netnih.govthermofisher.comfrontiersin.org |

| Ergosterol Biosynthesis | Significantly reduced | nih.gov |

| Oxidative Stress | Increased intracellular ROS and H₂O₂ |

HMB has shown significant antibiofilm activity against several pathogens. It can dislodge nearly 80% of preformed biofilms of MRSA. dergipark.org.trnih.govresearchgate.net For Staphylococcus epidermidis, a common cause of device-related infections, the minimum biofilm inhibitory concentration (MBIC) of HMB was determined to be 250 µg/ml. nih.gov Time-dependent inhibition assays have confirmed that HMB primarily targets the initial cell adhesion phase of biofilm formation. nih.gov

In the case of the uropathogen Proteus mirabilis, HMB effectively reduces crystalline biofilm formation in a concentration-dependent manner, with a minimum biofilm inhibitory concentration (MBIC) of 50 μg/ml. frontiersin.org This inhibition has been visualized and confirmed through light, confocal, and scanning electron microscopy. frontiersin.org

Beyond its direct antimicrobial effects, HMB can modulate the production of various virulence factors in bacteria. In MRSA, HMB treatment has been found to significantly inhibit the activity of lipase, nuclease, and hemolysin. frontiersin.org

A broader range of antivirulence activity has been observed against Proteus mirabilis. HMB inhibits the production of several key virulence factors, including urease, hemolysin, and siderophores. frontiersin.org It also reduces the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix. frontiersin.org Furthermore, HMB has been shown to suppress both the swimming and swarming motilities of P. mirabilis, which are crucial for the dissemination of infection. frontiersin.org

| Pathogen | Virulence Factor | Effect | Reference |

|---|---|---|---|

| MRSA | Lipase, Nuclease, Hemolysin | Inhibited | frontiersin.org |

| Proteus mirabilis | Urease, Hemolysin, Siderophores | Inhibited | frontiersin.org |

| Proteus mirabilis | Exopolysaccharides (EPS) | Reduced Production | frontiersin.org |

| Proteus mirabilis | Swimming and Swarming Motility | Suppressed | frontiersin.org |

The antivirulence effects of HMB are rooted in its ability to alter the expression of genes that regulate these factors. In MRSA, transcriptomic analysis has revealed that HMB targets virulence regulatory genes such as sigB and saeS to attenuate the production of virulence factors. In S. epidermidis, HMB interferes with the expression of adhesin genes, including icaA, aap, and bhp, which are critical for biofilm formation. nih.gov

For P. mirabilis, gene expression analysis showed that HMB impairs the expression of several virulence genes, including those related to motility (flhB, flhD), regulation (rsbA), amino acid metabolism (speA), urease production (ureR), and hemolysin production (hpmA, hpmB). frontiersin.org

In the context of its antifungal activity against F. graminearum, HMB significantly regulates the expression of genes involved in ergosterol biosynthesis (Erg2, Erg5, Erg6), deoxynivalenol (B1670258) (DON) mycotoxin biosynthesis, the redox system (MnSOD, Cu/ZnSOD, GSS, CAT), global regulators (LaeA, VeA, VelB), and stress signaling pathways (Hog1, Ssk1, Ssk2, Pbs2).

Enzyme Inhibition Studies

The investigation into the enzyme-inhibiting properties of 2-hydroxy-4-methoxybenzaldehyde has indicated its potential in this area, although it is a less explored aspect of its biological profile. It has been reported that HMB is known to inhibit the activity of the enzyme acetylcholinesterase. researchgate.net This suggests a potential role for this compound in modulating cholinergic neurotransmission. However, detailed mechanistic studies and the broader enzyme inhibition profile of HMB are not yet extensively documented.

Antioxidant Properties and Reactive Oxygen Species Scavenging Capacity

In Vitro Radical Scavenging Assays (e.g., DPPH, H2O2)No specific data from in vitro radical scavenging assays, including DPPH or H2O2 assays, are available for 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde.

Due to the absence of specific research on this particular compound, the requested article with detailed findings and data tables cannot be generated at this time. Further experimental research would be required to determine the biological activities and antioxidant properties of this compound.

Metal Chelating Activity

There are currently no available scientific studies investigating the metal chelating activity of this compound. The ability of a compound to bind to metal ions, or its chelating capacity, is a significant area of research, particularly in the context of mitigating oxidative stress, as some metal ions can act as catalysts in the generation of reactive oxygen species. However, the potential for this specific fluorinated benzaldehyde (B42025) derivative to act as a metal chelator has not been documented in existing research.

Cellular Mechanisms of Oxidative Stress Mitigation

Direct research into the cellular mechanisms by which this compound may mitigate oxidative stress is not present in the current body of scientific literature. While phenolic compounds, including various benzaldehyde derivatives, are often studied for their antioxidant properties, the specific effects of the fluoro and methoxy (B1213986) substitutions at the 5 and 4 positions of the 2-hydroxybenzaldehyde backbone on cellular antioxidant pathways have not been elucidated. Studies on the non-fluorinated parent compound, 2-hydroxy-4-methoxybenzaldehyde, have noted its antimicrobial and antifungal properties, which in some contexts involve the modulation of redox metabolism in microorganisms, but this does not directly translate to antioxidant effects in mammalian cells. frontiersin.orgfrontiersin.org Theoretical studies on other fluorinated phenolic compounds suggest that fluorination can influence pharmacological activity, but experimental data on this compound is lacking. nih.gov

Anti-inflammatory Response Elucidation

While direct studies on this compound are unavailable, research on other substituted benzaldehyde derivatives provides insights into potential anti-inflammatory mechanisms that could be subjects for future investigation of this compound. Benzaldehyde derivatives, in general, have been explored for their anti-inflammatory activities. acs.orgnih.gov

No studies have specifically reported on the effect of this compound on the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α). However, research on other benzaldehyde derivatives has demonstrated such inhibitory effects, which are crucial in modulating the inflammatory response. nih.gov The investigation into whether this compound shares these properties remains an open area for future research.

The effect of this compound on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has not been directly investigated. These enzymes are key mediators of the inflammatory process, and their inhibition is a common target for anti-inflammatory therapies. Studies on a variety of benzaldehyde derivatives have shown that they can suppress the expression of both iNOS and COX-2 in cell-based models of inflammation, suggesting a potential anti-inflammatory action. acs.org This indicates a plausible, yet unconfirmed, mechanism for related compounds.

Table 1: Effects of Various Benzaldehyde Derivatives on Inflammatory Mediators

| Compound/Derivative | Model System | Effect on iNOS Expression | Effect on COX-2 Expression |

| Various Benzaldehydes | LPS-induced RAW264.7 cells | Inhibition | Inhibition |

| New Benzaldehyde from Aspergillus terreus | LPS-induced RAW264.7 cells | Inhibition | Inhibition |

This table is based on findings for various benzaldehyde derivatives and not this compound. Data is illustrative of the general anti-inflammatory potential of this class of compounds. acs.orgnih.gov

There is no scientific literature available that examines the role of this compound in the modulation of intercellular adhesion molecules such as ICAM-1 and VCAM-1. These molecules are expressed on the surface of endothelial cells and are critical for the recruitment of leukocytes to sites of inflammation. Their regulation is a key aspect of the anti-inflammatory response. The potential for this specific compound to influence these adhesion molecules is currently unknown.

In Vitro Antiproliferative and Anticancer Research

There is a lack of published research on the in vitro antiproliferative and anticancer activities of this compound. While various natural and synthetic benzaldehyde derivatives have been evaluated for their cytotoxic effects against different human cancer cell lines, this specific fluorinated compound has not been among those tested in reported studies. researchgate.net Research on other substituted benzaldehydes has shown a range of antiproliferative potencies, indicating that the substitution pattern on the benzaldehyde scaffold can significantly impact its activity. nih.govacs.org However, without direct experimental evidence, the potential for this compound to act as an antiproliferative or anticancer agent remains speculative.

Table 2: Antiproliferative Activity of Selected Substituted Benzaldehydes against Various Cancer Cell Lines

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |

| o-Vanillin | MDA-MB-231 (Breast) | 35.40 ± 4.2 |

| o-Vanillin | PC-3 (Prostate) | 47.10 ± 3.8 |

| o-Vanillin | DU-145 (Prostate) | 72.50 ± 5.4 |

| o-Vanillin | HT-29 (Colon) | 85.10 ± 6.5 |

Note: This data is for o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a structural isomer, and is provided for contextual purposes only. It does not represent the activity of this compound. researchgate.net

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. nih.gov This pathway is a frequent target for the development of novel anticancer therapies. nih.gov Although there is no direct evidence of this compound modulating the PI3K/Akt pathway, the known interactions of other benzaldehyde derivatives with cellular signaling cascades provide a basis for speculation.

For example, some natural compounds with structures related to benzaldehyde have been shown to influence the PI3K/Akt pathway. The anti-inflammatory effects of certain benzaldehydes isolated from fungal sources have been linked to the suppression of the MAPK signaling pathway, which often cross-talks with the PI3K/Akt pathway. nih.gov Given that the PI3K/Akt/mTOR pathway is a central node in cancer cell signaling, it is plausible that a molecule like this compound could exert its potential anticancer effects through modulation of this pathway. The electrophilic nature of the aldehyde group, combined with the electronic effects of the fluorine, hydroxyl, and methoxy substituents, could facilitate interactions with key protein targets within this cascade.

Effects on Cancer Cell Proliferation and Viability

The evaluation of a compound's effect on cancer cell proliferation and viability is a fundamental step in assessing its anticancer potential. A range of substituted benzaldehydes have been evaluated for their cytotoxicity against various human cancer cell lines. ufc.br A study screening a series of 54 commercial aldehydes demonstrated that the number, position, and type of substituents on the aromatic ring are critical for their biological activity. ufc.br Certain substituted thiophene (B33073) carboxaldehydes, for instance, displayed potent cytotoxicity comparable to the standard chemotherapeutic drug doxorubicin. ufc.br

Recent findings have highlighted the efficacy of benzaldehyde against therapy-resistant pancreatic cancer cells. news-medical.netbioengineer.org It was shown to inhibit the growth of cancer cells that had acquired resistance to both radiation and tyrosine kinase inhibitors. news-medical.netbioengineer.org Moreover, benzaldehyde demonstrated a synergistic effect with radiation in eliminating previously resistant cancer cells. news-medical.netbioengineer.org These findings underscore the potential of benzaldehyde derivatives as anticancer agents, particularly in the context of overcoming treatment resistance. news-medical.netbioengineer.org

While direct data for this compound is lacking, the known anticancer properties of its structural analogs suggest that it would likely exhibit inhibitory effects on cancer cell proliferation and viability. The unique combination of functional groups in this molecule warrants further investigation in this area.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Substituted Benzaldehydes | SF-295 (glioblastoma), OVCAR-8 (ovary), HCT-116 (colon) | Potent cytotoxicity, with activity dependent on the number, position, and type of substituents. ufc.br |

| Benzaldehyde | Pancreatic Cancer Cells (radiation and tyrosine kinase inhibitor-resistant) | Inhibition of cell growth and overcoming treatment resistance. news-medical.netbioengineer.org |

| Salicylaldehyde (B1680747) Benzoylhydrazones | Various, including breast cancer (MCF-7) and leukemia (HL-60, K-562, BV-173) | Potent antiproliferative effects, with activity enhanced by methoxy group substitution. mdpi.com |

Investigation of Biological Roles in Plant-Environment Interactions (if applicable based on natural sources)

The parent compound, 2-hydroxy-4-methoxybenzaldehyde, is a naturally occurring flavor compound found in the roots and rhizomes of several medicinal plants. researchgate.net It has been identified in species such as Decalepis hamiltonii, Hemidesmus indicus, Mondia whitei, and Periploca sepium. frontiersin.orgresearchgate.net In these plants, it is believed to play a role in defense mechanisms and stress responses. researchgate.net As a secondary metabolite, it contributes to the plant's antioxidant and antimicrobial properties, helping to protect it from pathogens and environmental stressors. researchgate.netinnovareacademics.in

For example, 2-hydroxy-4-methoxybenzaldehyde has demonstrated significant antifungal activity against the plant pathogen Fusarium graminearum. nih.govnih.gov It is more effective than vanillin (B372448) and its other derivatives in inhibiting the growth of this fungus by disrupting its cell membrane and inhibiting mycotoxin biosynthesis. nih.govnih.gov This suggests a direct role for this compound in protecting the plant against fungal infections.

Furthermore, 2-hydroxy-4-methoxybenzaldehyde is responsible for the characteristic aroma of the roots of these plants and is used as a flavoring agent. researchgate.netresearchgate.net This aroma may play a role in attracting pollinators or deterring herbivores, thus contributing to the plant's reproductive success and survival. The biosynthesis of such phenylpropanoids is a key part of the plant's response to its environment. researchgate.net

While this compound itself has not been reported as a natural product, its structural relationship to a known plant secondary metabolite suggests that it could potentially interact with biological systems in a similar manner. The introduction of fluorine can, however, significantly alter a molecule's properties, and thus its specific roles in plant-environment interactions, if any, would require dedicated study. nih.govdovepress.com

Advanced Academic and Industrial Applications of 5 Fluoro 2 Hydroxy 4 Methoxybenzaldehyde

Strategic Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde makes it a valuable building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. The aldehyde functionality serves as a key reaction site for condensation and multicomponent reactions, while the hydroxyl and methoxy (B1213986) groups can direct or modulate subsequent chemical transformations.

The reactivity of the aldehyde group allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, it can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The presence of the ortho-hydroxyl group can facilitate intramolecular cyclization reactions, leading to the formation of benzofuran (B130515) or benzopyran derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.govrsc.orgmdpi.com Aromatic aldehydes like this compound are frequently employed as key components in various MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. The incorporation of the fluorinated benzaldehyde (B42025) moiety into the final product can significantly influence its biological activity and physicochemical properties.

Table 1: Examples of Reaction Types Involving this compound

| Reaction Type | Reactants | Product Class | Potential Significance |

|---|---|---|---|

| Schiff Base Formation | Primary Amines | Imines | Intermediates for heterocycles, ligands for metal complexes |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Carbonyls | Precursors for various cyclic and acyclic compounds |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes | Synthesis of complex olefinic structures |

Development of Novel Coordination Compounds and Hybrid Materials with Tunable Properties

The ortho-hydroxybenzaldehyde moiety in this compound provides an excellent chelating site for metal ions. Upon deprotonation, the hydroxyl group, in conjunction with the aldehyde or, more commonly, the imine nitrogen of a derived Schiff base, can form stable complexes with a wide range of transition metals and lanthanides. nih.govsc.edumdpi.comorientjchem.orgdoaj.orgijser.inrsc.orgmdpi.com

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound can modulate the ligand field strength and the redox potential of the metal center. This allows for the rational design of coordination compounds with specific magnetic, optical, or catalytic properties.

Furthermore, these metal complexes can serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). By employing appropriate bridging ligands, the metal complexes derived from this compound can be linked together to form extended one-, two-, or three-dimensional structures. The properties of these hybrid materials, such as porosity, luminescence, and magnetic behavior, can be tailored by judicious selection of the metal ion and the organic linker.

Table 2: Potential Coordination Complexes and Hybrid Materials

| Metal Ion | Ligand Type | Resulting Material | Potential Applications |

|---|---|---|---|

| Transition Metals (e.g., Cu, Ni, Co) | Schiff Base | Mononuclear or Binuclear Complexes | Catalysis, Antimicrobial agents |

| Lanthanides (e.g., Eu, Tb) | Schiff Base or Carboxylate | Luminescent Complexes | Optical probes, Display devices |

Design of Structure-Based Biological Probes and Chemosensitizers